molecular formula C14H17N5O2 B12228079 2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile

2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile

Cat. No.: B12228079
M. Wt: 287.32 g/mol
InChI Key: BLDSHUYGTABXRT-UHFFFAOYSA-N
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Description

2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile is a heterocyclic compound that features a pyrrolidine ring, a morpholine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrimidine derivatives with various nucleophiles.

Scientific Research Applications

2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile is unique due to the combination of three different heterocyclic rings in its structure. This unique arrangement allows for diverse chemical reactivity and a broad range of biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C14H17N5O2/c15-9-11-3-4-16-14(17-11)19-7-8-21-12(10-19)13(20)18-5-1-2-6-18/h3-4,12H,1-2,5-8,10H2

InChI Key

BLDSHUYGTABXRT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=CC(=N3)C#N

Origin of Product

United States

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